molecular formula C10H10F3NO2 B14822197 8-(Trifluoromethyl)-5,6,7,8-tetrahydroindolizine-7-carboxylic acid

8-(Trifluoromethyl)-5,6,7,8-tetrahydroindolizine-7-carboxylic acid

Cat. No.: B14822197
M. Wt: 233.19 g/mol
InChI Key: PCTYNLUMSUSVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Trifluoromethyl)-5,6,7,8-tetrahydroindolizine-7-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to an indolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)-5,6,7,8-tetrahydroindolizine-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards .

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)-5,6,7,8-tetrahydroindolizine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the indolizine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-5,6,7,8-tetrahydroindolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory or activating effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Trifluoromethyl)-5,6,7,8-tetrahydroindolizine-7-carboxylic acid is unique due to its specific combination of the trifluoromethyl group and the indolizine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

8-(trifluoromethyl)-5,6,7,8-tetrahydroindolizine-7-carboxylic acid

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)8-6(9(15)16)3-5-14-4-1-2-7(8)14/h1-2,4,6,8H,3,5H2,(H,15,16)

InChI Key

PCTYNLUMSUSVRC-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC=C2C(C1C(=O)O)C(F)(F)F

Origin of Product

United States

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